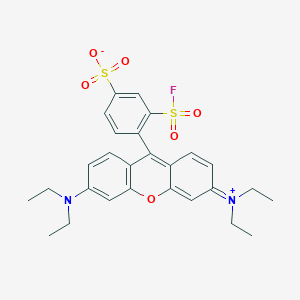

methyl 6-(1H-imidazol-1-yl)nicotinate

Übersicht

Beschreibung

Methyl 6-(1H-imidazol-1-yl)nicotinate is a compound that is structurally related to various other molecules that have been synthesized and studied for their potential applications in medicine and chemistry. While the specific compound is not directly reported in the provided papers, we can infer from the related compounds that it likely possesses a nicotinate core structure with an imidazole ring substitution. For instance, methyl nicotinate, a related compound, is a methyl ester of nicotinic acid and is known to exhibit antinociceptive activity, suggesting potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that are tailored to introduce specific functional groups to the core structure. For example, the synthesis of methyl nicotinate was achieved by esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid . This process likely involves the formation of an intermediate that reacts with the methanol to form the ester. The synthesis of other related compounds, such as those reported in the papers, also involves careful selection of reagents and conditions to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-(1H-imidazol-1-yl)nicotinate has been determined using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents . For instance, the structure of a related compound was determined by XRD and confirmed by NMR and MS analysis .

Chemical Reactions Analysis

The chemical reactivity of compounds containing the imidazole ring and nicotinate ester group can be quite diverse. For example, the regioselective chlorination of a methyl group in a related compound demonstrates the ability to selectively modify specific positions within the molecule, which is crucial for the synthesis of complex molecules like biotin . The esterification process used to synthesize methyl nicotinate also highlights the reactivity of the carboxylic acid group in nicotinic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C and was confirmed to have a high degree of purity through thin-layer chromatography . The physical state, solubility, melting point, and other properties are important for the practical application and handling of these compounds.

Wissenschaftliche Forschungsanwendungen

Receptor Binding Studies

Methyl 6-(1H-imidazol-1-yl)nicotinate and related compounds have been explored for their binding affinity and selectivity at nicotinic acetylcholinergic receptors. A study on homoazanicotine, a related compound, showed it binds selectively to nicotinic versus muscarinic acetylcholinergic receptors. This research provides insight into the structural features influencing receptor affinity, which could inform the design of new nicotinic receptor ligands (Ferretti et al., 2002).

Antimicrobial Activity

Compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, sharing a structural motif with methyl 6-(1H-imidazol-1-yl)nicotinate, have shown antimicrobial activity. This includes action against both Gram-positive and Gram-negative bacteria as well as fungal species, highlighting potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Metal Complex Synthesis and Properties

Research into the synthesis and properties of metal complexes with ligands structurally related to methyl 6-(1H-imidazol-1-yl)nicotinate has been conducted. Studies on Zn(II) and Cd(II) complexes have provided insights into their crystal structures and fluorescence properties, offering potential applications in materials science and sensor technology (Hu et al., 2010).

Synthesis of Key Compounds in Biotin Production

The regioselective chlorination of a related compound has been utilized in the synthesis of key intermediates for biotin (vitamin H) production. This showcases the relevance of such chemical transformations in the synthesis of valuable vitamins and supplements (Zav’yalov et al., 2006).

Inhibitors of Farnesyl Protein Transferase

Compounds featuring the imidazolyl nicotinate structure have been investigated as inhibitors of farnesyl protein transferase, showing significant antitumor effects. This research is crucial for the development of new cancer therapies (Venet et al., 2003).

Eigenschaften

IUPAC Name |

methyl 6-imidazol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXNPPZGZHQNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401856 | |

| Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(1H-imidazol-1-yl)nicotinate | |

CAS RN |

111205-01-7 | |

| Record name | methyl 6-(1H-imidazol-1-yl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)